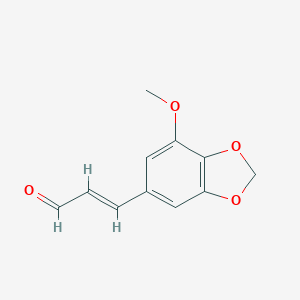

3-Methoxy-4,5-methylenedioxycinnamaldehyde

Descripción general

Descripción

3-Methoxy-4,5-methylenedioxycinnamaldehyde is an organic compound with the chemical formula C11H10O4. It is a benzodioxole derivative and is known for its unique aromatic properties. This compound is a colorless to pale yellow solid and is recognized for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .

Métodos De Preparación

The synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde typically involves the reaction of 3-methoxycinnamaldehyde with silver nitrate, followed by a reduction reaction . The detailed steps are as follows:

Reaction with Silver Nitrate: 3-Methoxycinnamaldehyde is reacted with silver nitrate to form an intermediate compound.

Reduction: The intermediate compound is then reduced to yield this compound.

For industrial production, the process is scaled up, ensuring the reaction conditions are optimized for higher yields and purity. The compound is usually stored at 2-8°C to maintain its stability .

Análisis De Reacciones Químicas

Oxidative Dehydrogenation

| Precursor | Oxidizing Agent | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 3-Methoxy-4,5-methylenedioxyphenylpropane | DDQ | Acetic acid | 30–140°C, 4–16 hrs | 68–82% | |

| Same precursor | DDQ + microwave | Silica gel | 600 W, 20 sec–12 min | 78–85% |

-

Mechanism : DDQ abstracts hydrogen atoms from the propane side chain, forming the conjugated aldehyde via radical intermediates. Microwave irradiation accelerates reaction kinetics by enhancing dielectric heating .

Downstream Chemical Modifications

The α,β-unsaturated aldehyde group participates in characteristic reactions:

Nucleophilic Additions

-

Grignard Reagents : Adds to the carbonyl group, forming secondary alcohols.

Example:

Products are precursors to fragrances and pharmaceuticals .

Reduction Reactions

-

Catalytic Hydrogenation :

Saturation of the double bond increases stability for agrochemical applications .

Benzimidazole Derivatives

| Reaction Partners | Conditions | Product Class | Biological Activity | Ref |

|---|---|---|---|---|

| o-Nitroanilines + Fe/S catalyst | 150°C, solvent-free | Benzimidazoles | Antifungal, anticancer |

-

Mechanism : Condensation with amines followed by cyclization forms fused benzimidazole rings, leveraging MDCA’s aldehyde group .

Biological Transformation Pathways

In Nicotiana tabacum under Cd stress:

Comparative Reactivity with Analogues

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 2-Methoxycinnamaldehyde | Faster aldol condensation | Higher electrophilicity at C=O |

| 3,4-Dimethoxycinnamaldehyde | Enhanced Michael addition kinetics | Steric hindrance from adjacent methoxy |

| MDCA | Selective oxidation to carboxylic acids | Methylenedioxy group stabilizes radicals |

Aplicaciones Científicas De Investigación

Biological Activities

1. Anti-inflammatory Properties

Research indicates that 3-MMCD exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells, suggesting its potential in treating inflammatory diseases by modulating the expression of inducible nitric oxide synthase (iNOS) . This modulation is critical in conditions characterized by excessive inflammation.

2. Antimicrobial Activity

3-MMCD has shown promising antimicrobial properties against various pathogens. It has been reported to inhibit the growth of several bacteria and fungi, indicating its potential as a natural antimicrobial agent . The compound's ability to disrupt bacterial membranes and interact with DNA may contribute to its antimicrobial efficacy .

3. Metabolite Identification

One of the primary research applications of 3-MMCD is in the identification of metabolites from natural sources such as Cassia grandis (Chinese cinnamon). Studies conducted by the US Environmental Protection Agency (EPA) have highlighted its role in understanding the metabolic pathways of this plant .

Case Study 1: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties of 3-MMCD revealed that it significantly reduces nitric oxide levels in macrophages activated by lipopolysaccharides. This effect was attributed to the modulation of signaling pathways involved in inflammation, providing insights into its potential therapeutic applications for diseases such as rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that 3-MMCD exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial action . This positions 3-MMCD as a candidate for developing new antimicrobial agents.

Summary of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Inhibits nitric oxide production; potential use in treating inflammatory diseases. |

| Antimicrobial | Effective against various pathogens; potential for new antimicrobial drug development. |

| Metabolite Identification | Useful in studying metabolic pathways of natural products like Cassia grandis. |

| Synthesis Methods | Conventional and green chemistry approaches for efficient production. |

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and anti-inflammatory effects are linked to its ability to inhibit the growth of bacteria and reduce inflammation through the modulation of specific signaling pathways .

Comparación Con Compuestos Similares

3-Methoxy-4,5-methylenedioxycinnamaldehyde is unique due to its specific structure and biological activities. Similar compounds include:

3,4-Methylenedioxycinnamaldehyde: Lacks the methoxy group, resulting in different biological activities.

4-Methoxycinnamaldehyde: Lacks the methylenedioxy group, affecting its chemical reactivity and biological properties.

Actividad Biológica

3-Methoxy-4,5-methylenedioxycinnamaldehyde (3-MMCD) is an organic compound derived from natural sources, particularly from plants such as Cassia grandis and Myristica fragrans. Its unique structure, featuring both methoxy and methylenedioxy groups on a cinnamaldehyde backbone, contributes to its diverse biological activities. This article explores the biological activity of 3-MMCD, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

Physical Properties

- Appearance : Yellowish oil

- Solubility : Soluble in organic solvents; limited solubility in water

Anti-inflammatory Effects

Research indicates that 3-MMCD exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. The compound's ability to modulate iNOS expression suggests potential therapeutic applications in diseases characterized by excessive inflammation .

Antimicrobial Activity

3-MMCD has demonstrated antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of minimum inhibitory concentrations (MIC) that suggest its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of 3-MMCD

Antioxidant Properties

The antioxidant activity of 3-MMCD has been evaluated through various assays. These studies indicate that the compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to its protective effects against cellular damage and inflammation .

The precise mechanism by which 3-MMCD exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with cellular signaling pathways involved in inflammation and oxidative stress. The modulation of iNOS expression and the scavenging of reactive oxygen species (ROS) are central to its proposed mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 3-MMCD:

- Study on Inflammation : A study demonstrated that treatment with 3-MMCD significantly reduced NO levels in macrophages stimulated with lipopolysaccharide, indicating its potential use in managing inflammatory conditions.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of 3-MMCD against multidrug-resistant bacterial strains, revealing promising results that support its application in treating infections caused by resistant pathogens .

- Antioxidant Activity : Research assessing the antioxidant capacity of 3-MMCD showed that it effectively reduced oxidative stress markers in cell cultures, suggesting a role in protecting against oxidative damage.

Propiedades

IUPAC Name |

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMBSQBMNIILBR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001228770 | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74683-19-5, 54976-67-9 | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74683-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde?

A1: this compound has been identified as a novel constituent in Canella winterana []. It has also been found as a metabolite in Cassia grandis [].

Q2: Why is there interest in synthesizing this compound?

A2: The isolation of this compound from natural sources may be complex or yield limited quantities. A short synthesis method for trans-3-Methoxy-4,5-methylenedioxycinnamaldehyde has been developed [], likely to facilitate further research into its properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.